Cas no 753489-92-8 (2-(2-methyl-1H-benzimidazol-1-yl)propanoic Acid)
2-(2-methyl-1H-benzimidazol-1-yl)propanoic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Methyl-1H-benzo[d]imidazol-1-yl)propanoic acid
- 1H-Benzimidazole-1-aceticacid, a,2-dimethyl-
- 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid
- 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid(SALTDATA: FREE)
- 2-(2-Methyl-1H-benzo[d]imidazol-1-yl)-propanoic acid
- ALPHA,2-DIMETHYL-1H-BENZIMIDAZOLE-1-ACETIC ACID
- 1H-benzimidazole-1-acetic acid, alpha,2-dimethyl-
- 2-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid
- 1H-Benzimidazole-1-aceticacid,
- AQ-086/41182353
- BS-36218
- AKOS000157844
- 5389-97-9
- A,2-dimethyl-
- CS-0313421
- BRD-A20100156-001-02-9
- AKOS016040967
- 2-(2-Methyl-benzoimidazol-1-yl)-propionic acid
- 3-Pyridineacrylic?acid?ethyl?ester
- BB 0219677
- 2-(2-methylbenzimidazol-1-yl)propanoic acid
- DTXSID70968668
- FT-0735814
- HMS1699I12
- MFCD03161170
- 753489-92-8
- 2-(2-methyl-1H-benzimidazol-1-yl)propanoic Acid
-
- MDL: MFCD03161170
- Inchi: 1S/C11H12N2O2/c1-7(11(14)15)13-8(2)12-9-5-3-4-6-10(9)13/h3-7H,1-2H3,(H,14,15)
- InChI Key: MZCOUPNAPANBEY-UHFFFAOYSA-N
- SMILES: OC(C(C)N1C(C)=NC2C=CC=CC1=2)=O
Computed Properties
- Exact Mass: 204.089878
- Monoisotopic Mass: 204.089878
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1
- XLogP3: 1.9
Experimental Properties
- Color/Form: No date available
- Density: No date available
- Melting Point: No date available
- Boiling Point: No date available
- Flash Point: No date available
- Refractive Index: 1.619
- Vapor Pressure: No date available
2-(2-methyl-1H-benzimidazol-1-yl)propanoic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(2-methyl-1H-benzimidazol-1-yl)propanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M782718-10mg |
2-(2-methyl-1H-benzimidazol-1-yl)propanoic Acid |
753489-92-8 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M782718-50mg |
2-(2-methyl-1H-benzimidazol-1-yl)propanoic Acid |
753489-92-8 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M782718-100mg |
2-(2-methyl-1H-benzimidazol-1-yl)propanoic Acid |
753489-92-8 | 100mg |
$ 115.00 | 2022-06-03 | ||
| Chemenu | CM306113-1g |
2-(2-Methyl-1H-benzo[d]imidazol-1-yl)propanoic acid |
753489-92-8 | 95% | 1g |
$289 | 2021-06-17 | |
| abcr | AB215271-250 mg |
2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid; 95% |
753489-92-8 | 250 mg |
€270.60 | 2023-07-20 | ||
| abcr | AB215271-1 g |
2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid; 95% |
753489-92-8 | 1 g |
€473.60 | 2023-07-20 | ||
| Chemenu | CM306113-1g |
2-(2-Methyl-1H-benzo[d]imidazol-1-yl)propanoic acid |
753489-92-8 | 95% | 1g |
$289 | 2023-02-16 | |
| Fluorochem | 057725-250mg |
2-(2-Methyl-benzoimidazol-1-yl)-propionic acid |
753489-92-8 | 95% | 250mg |
£152.00 | 2022-03-01 | |
| Fluorochem | 057725-1g |
2-(2-Methyl-benzoimidazol-1-yl)-propionic acid |
753489-92-8 | 95% | 1g |
£294.00 | 2022-03-01 | |
| abcr | AB215271-250mg |
2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid, 95%; . |
753489-92-8 | 95% | 250mg |
€357.80 | 2025-04-16 |
2-(2-methyl-1H-benzimidazol-1-yl)propanoic Acid Suppliers
2-(2-methyl-1H-benzimidazol-1-yl)propanoic Acid Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 2-(2-methyl-1H-benzimidazol-1-yl)propanoic Acid
Introduction to 2-(2-methyl-1H-benzimidazol-1-yl)propanoic Acid (CAS No. 753489-92-8)
2-(2-methyl-1H-benzimidazol-1-yl)propanoic Acid, identified by the chemical compound code CAS No. 753489-92-8, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the benzimidazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a benzimidazole moiety linked to a propanoic acid side chain, contribute to its unique chemical and pharmacological properties.
The benzimidazole core is a well-studied scaffold in medicinal chemistry, renowned for its role in various pharmacological targets such as receptors, enzymes, and nucleic acid interactions. The substitution at the 2-position with a methyl group and the connection to a propyl chain through an amide bond introduce additional functional groups that can modulate the compound's reactivity and biological activity. This specific arrangement makes 2-(2-methyl-1H-benzimidazol-1-yl)propanoic Acid a promising candidate for further investigation in drug discovery and development.
In recent years, there has been growing interest in benzimidazole derivatives due to their potential applications in treating various diseases, including cancer, infectious diseases, and neurological disorders. The benzimidazole ring system is known to exhibit significant binding affinity to biological targets, making it an ideal platform for designing novel therapeutic agents. The propanoic acid side chain in 2-(2-methyl-1H-benzimidazol-1-yl)propanoic Acid adds an additional layer of complexity, which can be exploited to enhance drug-like properties such as solubility, bioavailability, and metabolic stability.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. The presence of both the benzimidazole and carboxylic acid functionalities allows for further chemical modifications, enabling the development of novel analogs with tailored biological activities. This flexibility makes 2-(2-methyl-1H-benzimidazol-1-yl)propanoic Acid a valuable building block in synthetic chemistry and drug design.
The pharmacological profile of 2-(2-methyl-1H-benzimidazol-1-yl)propanoic Acid has been explored in several preclinical studies. These studies have highlighted its potential as an inhibitor of various enzymes and receptors involved in disease pathways. For instance, research has indicated that this compound may exhibit inhibitory effects on certain kinases and proteases that are overexpressed in cancer cells. Additionally, its interaction with nuclear receptors has been investigated for potential applications in treating metabolic disorders.
The synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)propanoic Acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The key steps typically include condensation reactions between appropriately substituted benzimidazole derivatives and propionic acid derivatives under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct extensive biological evaluations.
In terms of biological activity, 2-(2-methyl-1H-benzimidazol-1-yl)propanoic Acid has shown promise in several experimental models. Studies have demonstrated its ability to modulate inflammatory pathways by interacting with specific cytokine receptors and signaling molecules. Furthermore, its potential as an antioxidant has been explored, suggesting its utility in combating oxidative stress-related diseases such as neurodegenerative disorders.
The compound's pharmacokinetic properties are also of great interest. Initial studies have indicated that it exhibits reasonable oral bioavailability and metabolic stability, which are crucial factors for drug development. However, further research is needed to fully characterize its absorption, distribution, metabolism, excretion (ADME) profile and to identify any potential toxicities or side effects.
The future direction of research on 2-(2-methyl-1H-benzimidazol-1-yl)propanoic Acid includes exploring its mechanisms of action at a molecular level. Understanding how this compound interacts with its target proteins can provide insights into its therapeutic potential and help guide the design of more effective derivatives. Additionally, computational modeling techniques are being employed to predict binding affinities and optimize lead structures before moving into costly wet-lab experiments.
In conclusion, 2-(2-methyl-1H-benzimidazol-1-yl)propanoic Acid (CAS No. 753489-92-8) is a versatile molecule with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive candidate for further exploration as a therapeutic agent or intermediate in drug synthesis. As our understanding of its biological activities and pharmacokinetic properties continues to grow, this compound is poised to play a crucial role in the discovery of novel treatments for various human diseases.
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